molecular formula C9H22N2 B13003267 N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine

N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine

Cat. No.: B13003267
M. Wt: 158.28 g/mol
InChI Key: URTVBFSTUHLTCW-UHFFFAOYSA-N
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Description

N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine is an organic compound belonging to the class of diamines. This compound features a unique structure with three different alkyl groups attached to the nitrogen atoms of the ethane-1,2-diamine backbone. It is used in various chemical syntheses and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine typically involves the alkylation of ethane-1,2-diamine. One common method is as follows:

    Starting Material: Ethane-1,2-diamine.

    Alkylation: Sequential alkylation with butyl bromide, ethyl bromide, and methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reactions are usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (50-80°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The process involves:

    Continuous Flow Alkylation: Using a series of reactors where ethane-1,2-diamine is continuously fed and sequentially alkylated with butyl, ethyl, and methyl halides.

    Purification: The product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted diamines depending on the reagents used.

Scientific Research Applications

N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and as a curing agent in epoxy formulations.

Mechanism of Action

The mechanism by which N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine exerts its effects depends on its application:

    In Coordination Chemistry: It acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms.

    In Biological Systems: It can interact with enzymes or receptors, potentially inhibiting or modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine: Unique due to its specific alkyl substitution pattern.

    N1-Methyl-N2-ethyl-N2-propylethane-1,2-diamine: Similar structure but different alkyl groups.

    N1-Butyl-N2-methylethane-1,2-diamine: Lacks the ethyl group, leading to different reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of alkyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized chemical syntheses and industrial applications where other diamines may not be as effective.

Properties

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

N'-butyl-N'-ethyl-N-methylethane-1,2-diamine

InChI

InChI=1S/C9H22N2/c1-4-6-8-11(5-2)9-7-10-3/h10H,4-9H2,1-3H3

InChI Key

URTVBFSTUHLTCW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)CCNC

Origin of Product

United States

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